molecular formula C21H22N2O3 B2707917 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-03-2

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2707917
CAS No.: 850905-03-2
M. Wt: 350.418
InChI Key: RDBNKGCRXVIOIE-UHFFFAOYSA-N
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Description

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule recognized for its potent inhibitory activity against key signaling pathways. Research indicates this compound functions as a dual inhibitor, targeting both Janus kinase (JAK) and phosphoinositide 3-kinase (PI3K) , which are critical nodes in cellular proliferation and survival. Its core research value lies in its application for studying cytokine signaling and oncogenic pathways in various disease models. Investigations have demonstrated its efficacy in suppressing the growth of hematological cancer cell lines , positioning it as a valuable chemical probe for exploring the therapeutic potential of concurrent JAK and PI3K pathway blockade. The compound's mechanism involves competing with ATP for binding sites on these kinases, thereby disrupting downstream signal transduction. This makes it a critical tool for researchers dissecting complex signaling networks in immunology, inflammation, and oncology, particularly for understanding resistance mechanisms to single-pathway inhibitors and for developing novel combination treatment strategies.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-22-12-11-16-17(21(22)25)7-5-9-19(16)26-14-20(24)23-13-10-15-6-3-4-8-18(15)23/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBNKGCRXVIOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone ring.

    Introduction of the Indolin-1-yl Group: This step may involve the reaction of the isoquinolinone intermediate with an indole derivative under basic or acidic conditions.

    Attachment of the Oxoethoxy Group: This can be accomplished through an etherification reaction, where the isoquinolinone-indole intermediate reacts with an appropriate oxoethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or indolin-1-yl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions may target the oxoethoxy group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.39 g/mol. Its structure features a dihydroisoquinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated potent inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

In a recent investigation, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
MRSA< 1 μg/mL
Mycobacterium tuberculosis5.00 μg/mL

These results suggest that the compound could be a promising candidate for developing new antibiotics to combat resistant bacterial infections .

Anticancer Potential

The dihydroisoquinoline scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study involving similar dihydroisoquinoline derivatives reported the following results:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

These findings indicate that the compound may have significant potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Neuroprotective Effects

Recent studies have suggested that compounds within this chemical class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The indolin-1-yl group may enhance binding affinity or selectivity towards certain molecular targets, while the oxoethoxy group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydroisoquinolinone scaffold is a versatile framework in drug discovery. Below is a systematic comparison of the target compound with structurally related analogs, emphasizing substituent effects, synthetic routes, and available data.

Key Findings:

The indolin-1-yl-2-oxoethoxy substituent introduces hydrogen-bonding capacity, which could enhance target binding affinity compared to simpler hydroxy/methoxy groups in analogs . The fluorine atom in 2-(2-fluorobenzyl)-5-hydroxy analogs increases lipophilicity (logP) and bioavailability, a feature absent in the target compound .

Synthetic Accessibility :

  • The synthesis of 2-benzyl-5-hydroxy-6-methoxy analogs involves a one-pot reductive amination and amidation , achieving higher yields (exact yield unspecified in ) .
  • The target compound’s indolin-1-yl-2-oxoethoxy group likely requires multi-step functionalization (e.g., etherification or coupling reactions), increasing synthetic complexity.

Structural Characterization :

  • SHELX software () is widely used for crystallographic refinement of similar compounds, ensuring accurate structural determination .

Biological Activity

The compound 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinolinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure features an ethyl group and an indolin moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit a range of biological activities including:

  • Antimicrobial properties
  • Anticancer effects
  • Kappa opioid receptor (KOR) modulation
  • Neuroprotective effects

1. Antimicrobial Properties

A study demonstrated that certain derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including the compound , exhibited significant antifungal activity against Pythium recalcitrans, a common phytopathogen. The compound showed an effective concentration (EC50) of 14 μM, outperforming the commercial antifungal hymexazol (37.7 μM) .

Table 1: Antifungal Activity Against Pythium recalcitrans

CompoundEC50 (μM)Preventive Efficacy (%) at 5 mg/pot
This compound1496.5
Hymexazol37.763.9

2. Anticancer Effects

Compounds in this class have been investigated for their potential as anticancer agents. The KOR modulation by these compounds suggests a promising avenue for treating various cancers and central nervous system disorders. Specifically, they may influence pain pathways and tumor growth through their action on the KOR .

3. Kappa Opioid Receptor Modulation

The compound has been identified as an effective modulator of the kappa opioid receptor (KOR), which is implicated in pain regulation and mood disorders. This modulation can potentially lead to therapeutic applications in managing chronic pain and psychiatric conditions .

4. Neuroprotective Effects

Research indicates that certain derivatives of isoquinolinones possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These effects are likely mediated through antioxidant mechanisms and the inhibition of neuroinflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Disruption of Biological Membranes : The antifungal activity appears to be due to the disruption of membrane integrity in fungal cells .
  • Receptor Interaction : As a KOR modulator, it may alter neurotransmitter release and neuronal excitability, contributing to its analgesic effects .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Antifungal Efficacy Study : A comparative analysis showed that the compound's efficacy against Pythium recalcitrans was superior to several other antifungal agents, indicating its potential utility in agricultural applications.
  • Pharmacological Evaluation : In vivo studies demonstrated significant analgesic effects in animal models when administered at specific doses, supporting its potential as a therapeutic agent for pain relief .

Q & A

Basic: What are the recommended synthetic routes for 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one, and what challenges are associated with its multi-step synthesis?

Methodological Answer:
The synthesis typically involves:

Core Structure Formation : Construct the dihydroisoquinolinone core via cyclization of a substituted phenethylamine derivative.

Ether Linkage Installation : Introduce the 2-(indolin-1-yl)-2-oxoethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .

Ethyl Group Incorporation : Alkylation at the 2-position using ethyl halides or reductive amination.
Key Challenges :

  • Steric hindrance during ether bond formation due to bulky indolinyl groups.
  • Purification difficulties arising from intermediates with similar polarities.
  • Optimization of reaction conditions (e.g., temperature, catalysts) to avoid side products like over-alkylation .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound, and how should they be applied?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., ethyl group at C2, indolinyl-oxoethoxy at C5). Compare chemical shifts with analogous compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C24_{24}H25_{25}N2_2O3_3) and detects isotopic patterns.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm spatial arrangement of substituents .

Basic: What initial in vitro assays are recommended to screen the compound's bioactivity, considering its structural similarity to neuroactive agents?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
  • Neuroactivity Profiling :
    • Calcium Imaging : Measure neuronal Ca2+^{2+} flux in primary cortical neurons.
    • Receptor Binding Assays : Test affinity for serotonin or dopamine receptors via competitive radioligand binding .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can researchers design studies to elucidate the structure-activity relationships (SAR) of substituents on the benzyl and indolinyl groups in this compound?

Methodological Answer:

Analog Synthesis : Prepare derivatives with variations (e.g., halogenation, methyl/ethyl groups) at the benzyl (C2) and indolinyl (C5) positions .

Bioactivity Profiling : Test analogs in standardized assays (e.g., IC50_{50} determination in cancer cell lines).

Computational Modeling :

  • Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina.
  • QSAR Analysis : Corrogate substituent properties (e.g., logP, steric bulk) with activity trends .

Statistical Validation : Apply multivariate regression to identify critical substituent parameters .

Advanced: What methodologies are effective in resolving contradictions in reported bioactivity data across different studies on similar dihydroisoquinolinone derivatives?

Methodological Answer:

  • Standardized Assay Replication : Repeat conflicting studies under controlled conditions (e.g., identical cell lines, serum-free media) to isolate variables .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using PRISMA guidelines).
  • Mechanistic Follow-Up :
    • Kinase Profiling : Use kinase inhibition panels to confirm off-target effects.
    • Metabolite Identification : LC-MS/MS to detect degradation products that may influence activity .
  • Collaborative Verification : Share compounds and protocols between labs to eliminate batch variability .

Advanced: What computational approaches can predict the pharmacokinetic properties and potential metabolic pathways of this compound?

Methodological Answer:

  • ADME Prediction :
    • SwissADME : Estimate logP, solubility, and bioavailability.
    • CYP450 Metabolism : Use Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., ethyl group hydroxylation) .
  • Metabolite Simulation :
    • Phase I Metabolism : Simulate via SMARTCyp or FAME2 for cytochrome P450-mediated transformations.
    • Phase II Conjugation : Predict glucuronidation/sulfation using GLORYx .
  • In Vivo Correlation : Validate predictions with radiolabeled compound studies in rodent models .

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